Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
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Overview
Description
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organobarium compound with the molecular formula C32H48BaO2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of barium hydroxide with p-(1,1,3,3-tetramethylbutyl)phenol. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium bis(p-(1,1,3,3-tetramethylbutyl)phenoxy) radicals.
Reduction: It can be reduced to form barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) anions.
Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Barium bis(p-(1,1,3,3-tetramethylbutyl)phenoxy) radicals.
Reduction: Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) anions.
Substitution: Various substituted phenolate derivatives.
Scientific Research Applications
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a biochemical reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, leading to its diverse range of applications .
Comparison with Similar Compounds
Similar Compounds
Barium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Calcium bis(p-(1,1,3,3-tetramethylbutyl)phenolate): Similar structure but with calcium instead of barium.
Magnesium bis(p-(1,1,3,3-tetramethylbutyl)phenolate): Similar structure but with magnesium instead of barium.
Uniqueness
Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where specific molecular interactions are required .
Properties
CAS No. |
28675-72-1 |
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Molecular Formula |
C28H42BaO2 |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
barium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
InChI Key |
BJCPMGPOFKXSML-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Ba+2] |
Origin of Product |
United States |
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